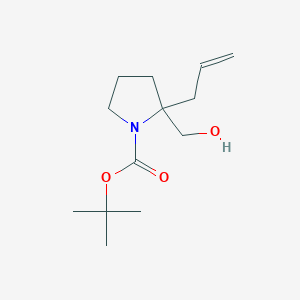
3-Bromo-6-chloro-2-hydroxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-chloro-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H3BrClNO. It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and hydroxyl functional groups on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-hydroxybenzonitrile typically involves the halogenation of 2-hydroxybenzonitrile. One common method is the bromination of 2-hydroxybenzonitrile followed by chlorination. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the halogenation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-chloro-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions to form more complex aromatic systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation can produce quinones .
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-chloro-2-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-chloro-2-hydroxybenzonitrile involves its interaction with specific molecular targets. The presence of halogen and hydroxyl groups allows it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2-hydroxybenzonitrile
- 3-Chloro-2-hydroxybenzonitrile
- 2-Bromo-6-chloro-4-hydroxybenzonitrile
Uniqueness
3-Bromo-6-chloro-2-hydroxybenzonitrile is unique due to the specific positioning of the bromine, chlorine, and hydroxyl groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C7H3BrClNO |
|---|---|
Molekulargewicht |
232.46 g/mol |
IUPAC-Name |
3-bromo-6-chloro-2-hydroxybenzonitrile |
InChI |
InChI=1S/C7H3BrClNO/c8-5-1-2-6(9)4(3-10)7(5)11/h1-2,11H |
InChI-Schlüssel |
IWCMKFHGVYQRHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)C#N)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12833587.png)
![1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine](/img/structure/B12833596.png)










